molecular formula C12H17NO3 B120062 tert-Butyl (4-(hydroxymethyl)phenyl)carbamate CAS No. 144072-29-7

tert-Butyl (4-(hydroxymethyl)phenyl)carbamate

Cat. No.: B120062
CAS No.: 144072-29-7
M. Wt: 223.27 g/mol
InChI Key: YQKDTZYYROHLMB-UHFFFAOYSA-N
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Description

tert-Butyl (4-(hydroxymethyl)phenyl)carbamate: is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is also known by its IUPAC name, tert-butyl 4-(hydroxymethyl)phenylcarbamate . This compound is commonly used in organic synthesis and has various applications in scientific research.

Biological Activity

tert-Butyl (4-(hydroxymethyl)phenyl)carbamate is a compound of significant interest in medicinal and biological research due to its diverse biological activities and applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a tert-butyl group, a hydroxymethyl group, and a carbamate moiety attached to a phenyl ring. This unique structure contributes to its reactivity and interaction with biological targets.

The mechanism of action for this compound primarily involves its ability to interact with specific enzymes or receptors. The carbamate group can form covalent bonds with enzymes, leading to inhibition of their activity. This inhibition can significantly affect various biochemical pathways, altering cellular functions and responses.

Biological Activities

  • Enzyme Inhibition : The compound has been utilized to study enzyme-substrate interactions, acting as an inhibitor or activator depending on the target enzyme. Its structural features allow it to form stable complexes with molecular targets, modulating their activity.
  • Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit promising anti-inflammatory effects. For instance, related compounds synthesized from tert-butyl 2-amino phenylcarbamate demonstrated significant inhibition of inflammation in vivo, with percentages ranging from 39% to over 54% compared to standard drugs like indomethacin .
  • Cytotoxicity and Cancer Research : Some studies have explored the cytotoxic effects of similar carbamate derivatives against cancer cell lines. For example, compounds with similar scaffolds showed anticancer activity against murine solid tumor systems, indicating potential therapeutic applications in oncology .
  • Neuroprotective Effects : In studies focusing on neurodegenerative diseases, certain derivatives have shown the ability to protect neuronal cells from amyloid-beta toxicity, suggesting their potential use in Alzheimer's disease treatment . The compound M4, a derivative of this class, was found to inhibit β-secretase and acetylcholinesterase activities effectively.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes affecting metabolic pathways
Anti-inflammatoryDemonstrated significant anti-inflammatory effects in vivo
CytotoxicityExhibited anticancer properties against certain cancer cell lines
NeuroprotectionProtected astrocytes from amyloid-beta induced toxicity

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yields and purity. Its derivatives are being explored for enhanced biological activities, particularly in medicinal chemistry where modifications can lead to improved efficacy or reduced side effects.

Properties

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h4-7,14H,8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKDTZYYROHLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932202
Record name tert-Butyl [4-(hydroxymethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144072-29-7
Record name tert-Butyl [4-(hydroxymethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-4-aminobenzylalcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-aminobenzyl alcohol (2.00 g, 16.2 mmol) in 10 mL of dioxane was added a solution of sodium hydroxide (0.65 g, 16 mmol) in 40 mL of water at room temperature. After addition of di-tert-butyl carbonate (4.95 g, 22.7 mmol), the reaction mixture was stirred at room temperature overnight. The mixture was diluted with diethyl ether, and the solution was washed with 1N HCl, saturated NaHCO3 aqueous solution, brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo to obtain crude 4-(tert-butoxycarbonylamino)benzyl alcohol.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.95 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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